molecular formula C19H20N2O4 B2887834 3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea CAS No. 2320539-19-1

3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea

Cat. No.: B2887834
CAS No.: 2320539-19-1
M. Wt: 340.379
InChI Key: OORXNIHCFWGOHY-UHFFFAOYSA-N
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Description

3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea is a complex organic compound featuring a bifuran moiety, a hydroxyethyl group, and a phenylethyl urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea typically involves multiple steps, starting with the preparation of the bifuran moiety. One common method involves the nickel-electrocatalyzed synthesis of bifuran-based monomers from methyl bromo-furancarboxylates . The bifuran intermediate is then reacted with appropriate reagents to introduce the hydroxyethyl and phenylethyl urea groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yields and purity, possibly through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The hydroxyethyl and phenylethyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bifuran-based carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. The bifuran moiety may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and phenylethyl groups can enhance the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea is unique due to its combination of bifuran, hydroxyethyl, and phenylethyl urea moieties. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-15(16-8-9-18(25-16)17-7-4-12-24-17)13-21-19(23)20-11-10-14-5-2-1-3-6-14/h1-9,12,15,22H,10-11,13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORXNIHCFWGOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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